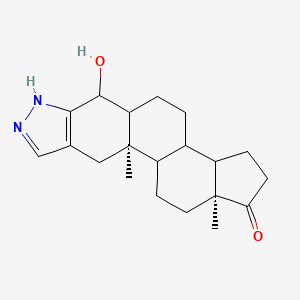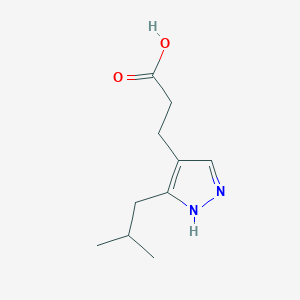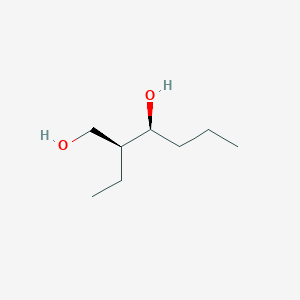
rel-(2R,3R)-2-Ethyl-1,3-hexanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rel-(2R,3R)-2-Ethyl-1,3-hexanediol: is a chiral diol with two stereocenters, making it an important compound in stereochemistry. It is often used in various chemical reactions and has significant applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,3R)-2-Ethyl-1,3-hexanediol typically involves the diastereoselective reduction of the corresponding diketone or the diastereoselective addition of ethyl groups to a hexanediol precursor. Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used to achieve high yields and selectivity. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.
化学反应分析
Types of Reactions: rel-(2R,3R)-2-Ethyl-1,3-hexanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form alkanes using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alkanes or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
rel-(2R,3R)-2-Ethyl-1,3-hexanediol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of rel-(2R,3R)-2-Ethyl-1,3-hexanediol involves its interaction with specific molecular targets, often through hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its role in various chemical and biological processes. The exact pathways depend on the specific application and the environment in which the compound is used.
相似化合物的比较
rel-(2R,3R)-2-Ethyl-1,3-hexanediol can be compared with other similar compounds such as:
2,3-Butanediol: Another chiral diol with similar stereochemistry but different chain length and properties.
1,2-Hexanediol: A diol with a different position of hydroxyl groups, leading to different reactivity and applications.
2,3-Dihydroxybutane: A shorter chain diol with similar functional groups but different stereochemistry.
The uniqueness of this compound lies in its specific stereochemistry and the presence of ethyl groups, which influence its reactivity and applications in various fields.
属性
分子式 |
C8H18O2 |
|---|---|
分子量 |
146.23 g/mol |
IUPAC 名称 |
(2S,3S)-2-ethylhexane-1,3-diol |
InChI |
InChI=1S/C8H18O2/c1-3-5-8(10)7(4-2)6-9/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChI 键 |
RWLALWYNXFYRGW-YUMQZZPRSA-N |
手性 SMILES |
CCC[C@@H]([C@@H](CC)CO)O |
规范 SMILES |
CCCC(C(CC)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


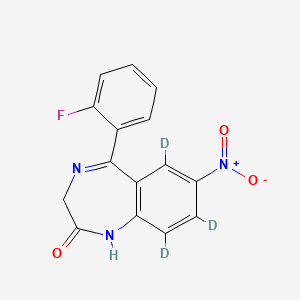
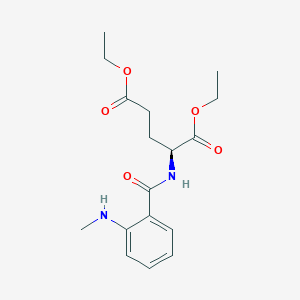

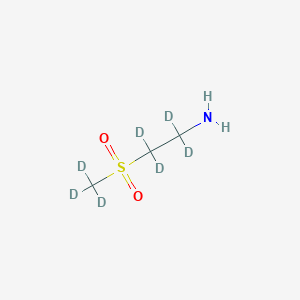
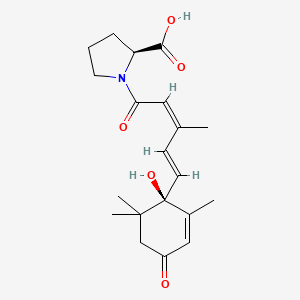

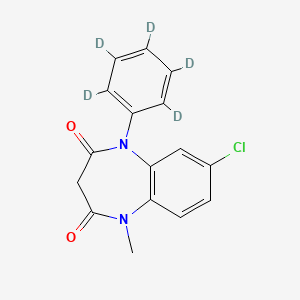
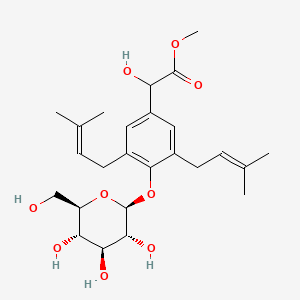

![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)

![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
